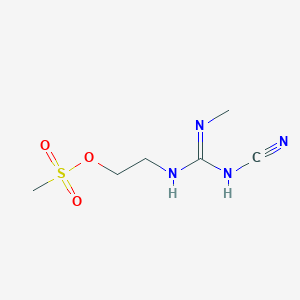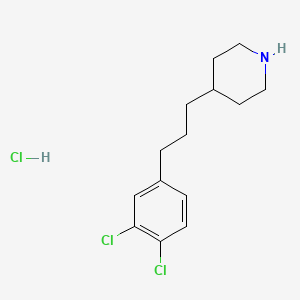
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of methoxy groups to the aromatic ring.
Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives.
Quinazolinone Formation: Cyclization reactions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studies on its potential as an enzyme inhibitor.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Diagnostic Tools: Potential use in diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methylphenyl)methyl)-: Lacks the quinazolinone ring.
Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-: Without the hemihydrate form.
Uniqueness
The presence of the quinazolinone ring and the hemihydrate form distinguishes Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate from other similar compounds
Properties
CAS No. |
74101-74-9 |
|---|---|
Molecular Formula |
C29H31N3O4 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[[4-methyl-3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C29H31N3O4/c1-19-10-11-23(16-26(19)32-20(2)30-25-9-7-6-8-24(25)29(32)34)18-31(21(3)33)15-14-22-12-13-27(35-4)28(17-22)36-5/h6-13,16-17H,14-15,18H2,1-5H3 |
InChI Key |
HHUYYXXBPZAWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C)N3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



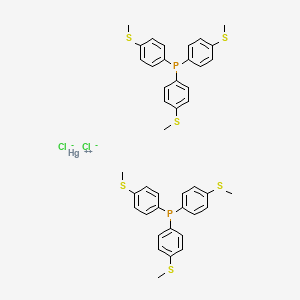
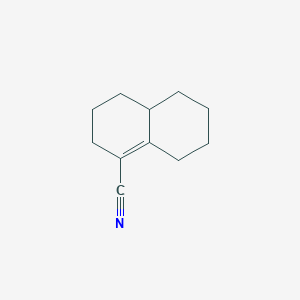
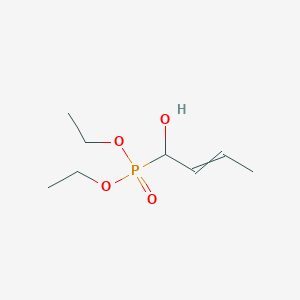

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
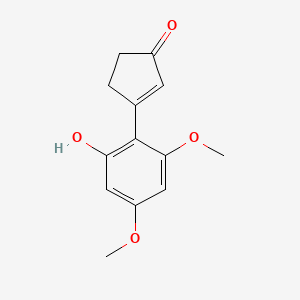
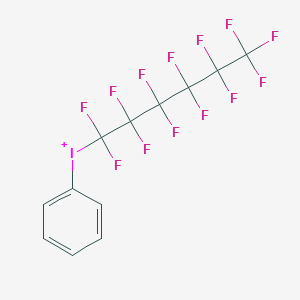
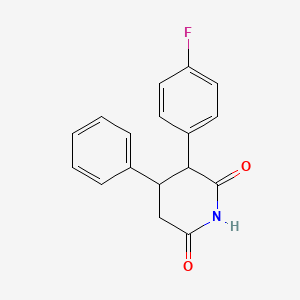
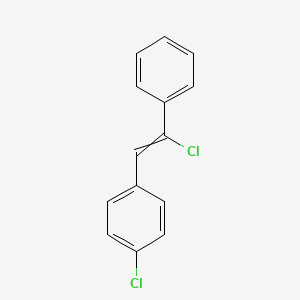
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
